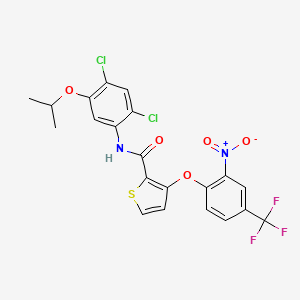

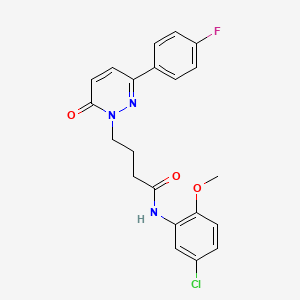

N-(5-氯-2-甲氧基苯基)-4-(3-(4-氟苯基)-6-氧代吡啶嗪-1(6H)-基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(5-chloro-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide" is a heterocyclic compound that is part of a class of chemicals known for their diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds and their synthesis, which can be informative for understanding the general class of substances to which it belongs.

Synthesis Analysis

In the first paper, the synthesis of a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives is described. These compounds were synthesized through a multi-step process starting with various organic acids, which were converted into esters, then hydrazides, followed by 5-substituted-1,3,4-oxadiazol-2-thiols, and finally reacted with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide to yield the target compounds. The synthesis involved the use of N,N-dimethylformamide (DMF) and sodium hydride (NaH) as reagents .

Molecular Structure Analysis

The structure of the synthesized compounds in the first paper was confirmed using 1H-NMR, IR, and mass spectral data. These techniques are crucial for determining the molecular structure and confirming the identity of the synthesized compounds. Although the specific molecular structure of "N-(5-chloro-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide" is not provided, similar analytical methods would likely be used to analyze its structure .

Chemical Reactions Analysis

The research outlined in the first paper does not detail specific chemical reactions beyond the synthesis of the lipoxygenase inhibitors. However, the synthesis process itself involves a series of chemical reactions that include esterification, hydrazide formation, and thiolation, which are common in the synthesis of heterocyclic compounds. These reactions are indicative of the types of chemical transformations that might be involved in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The first paper does not provide explicit details on the physical and chemical properties of the synthesized compounds. However, the biological activity against the lipoxygenase enzyme suggests that these compounds have specific chemical properties that enable them to interact with biological targets. The physical properties such as solubility, melting point, and stability would be important for practical applications and could be inferred based on the structure and functional groups present in the compound .

Relevant Case Studies

The first paper presents a case study where the synthesized compounds were screened for their inhibitory activity against the lipoxygenase enzyme. The compounds showed moderately good activities compared to the reference standard Baicalein, indicating their potential as suitable lipoxygenase inhibitors. This suggests that similar compounds, including "N-(5-chloro-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide," could also be evaluated for such biological activities .

The second paper, while not directly related to the compound , exemplifies the synthesis of a bio-functional hybrid molecule, which was fully characterized using NMR, UV, IR, and mass spectral data. This highlights the importance of thorough characterization in the synthesis of new chemical entities .

科学研究应用

杂环化合物与生物活性

杂环化合物的研究,例如涉及 N-(5-氯-2-甲氧基苯基)-4-(5-取代-1,3,4-恶二唑-2-基硫代)丁酰胺衍生物的合成,突出了它们在药物化学中的重要性,因为它们具有多种生物活性。这些化合物已合成并对其对脂氧合酶等酶的抑制活性进行了测试,与标准参考相比显示出中等的有效性。这表明它们在开发针对酶抑制有益的各种疾病的治疗剂方面具有潜力 (Aziz‐ur‐Rehman 等,2016 年)。

抗菌和抗癌特性

合成和评估新衍生物的生物活性是科学研究的一个重要领域。涉及具有相似结构基序的化合物的研究已证明具有抗菌、抗癌和酶抑制作用。例如,合成旨在靶向特定生物靶点的化合物已显示出有希望的抗菌活性。这类研究为设计可有效对抗包括癌症在内的各种疾病的新型治疗剂提供了见解 (Sirajuddin 等,2015 年)。

脂氧合酶酶的抑制

脂氧合酶抑制剂的开发是一个感兴趣的领域,因为该酶在炎症过程中起作用。已经制备了 N-(5-氯-2-甲氧基苯基)-4-(5-取代-1,3,4-恶二唑-2-基硫代)丁酰胺衍生物等化合物并评估了它们的脂氧合酶抑制活性。该研究证明了这些化合物作为抗炎剂的潜力,为开发治疗炎症相关疾病的新药提供了基础 (Aziz‐ur‐Rehman 等,2016 年)。

酶促反应和结合研究

研究还包括化合物的合成及其与特定受体或酶的结合相互作用,为分子水平的作用机制提供了有价值的信息。相关化学结构的研究已经研究了它们与中枢和外周苯二氮卓受体的结合,揭示了受体选择性和潜在治疗应用 (Barlin 等,1996 年)。

属性

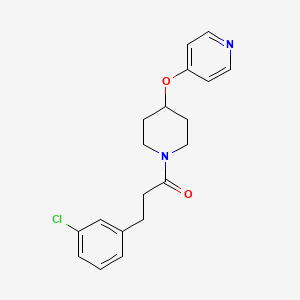

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFN3O3/c1-29-19-10-6-15(22)13-18(19)24-20(27)3-2-12-26-21(28)11-9-17(25-26)14-4-7-16(23)8-5-14/h4-11,13H,2-3,12H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPDSXFSYPROHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

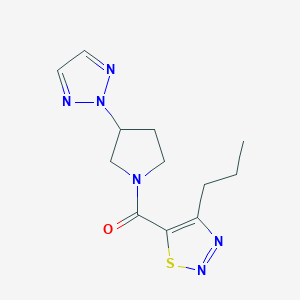

![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2550154.png)

![N-Ethyl-N-[2-(5-oxaspiro[3.5]nonan-8-ylmethylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2550155.png)

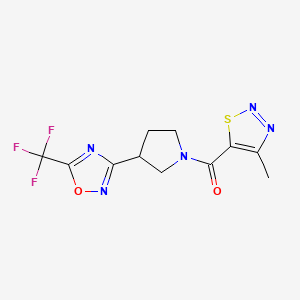

![N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2550159.png)

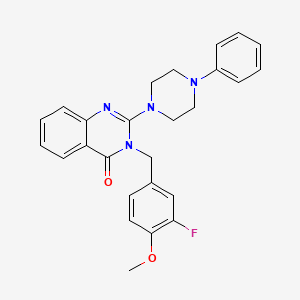

![N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2550160.png)

![6-((4-ethoxy-3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2550161.png)

![9-Methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]purin-6-amine](/img/structure/B2550162.png)